2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by a benzimidazole core and various functional groups, including chlorobenzyl and dichlorophenyl moieties. This compound is part of a class of benzimidazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it for research purposes. These suppliers often emphasize the importance of confirming the identity and purity of the compound upon purchase due to its complex nature and potential for varied applications in scientific research .
This compound belongs to the category of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=NNH2). It also falls under the category of benzimidazole derivatives, which are known for their pharmacological properties, including antifungal, antiviral, and anticancer activities.
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves several key steps:
The synthetic process may require optimization to enhance yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced purification methods could be employed in industrial settings.
The molecular formula for 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is C23H17Cl3N4OS. Its molecular weight is approximately 503.8 g/mol.
Property | Value |
---|---|
Molecular Formula | C23H17Cl3N4OS |
Molecular Weight | 503.8 g/mol |
IUPAC Name | 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide |
InChI | InChI=1S/C23H17Cl3N4OS/c24-17-8-5-15(6-9-17)13-30-21-4-2-1-3-20(21)28-23(30)32-14-22(31)29-27-12-16-7-10-18(25)11-19(16)26/h1-12H,13-14H2,(H,29,31)/b27-12+ |
InChI Key | DLDCQNGYKASFPD-KKMKTNMSSA-N |
The reactivity profile of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide can be explored through various chemical reactions typical for compounds containing benzimidazole and hydrazone functionalities. These may include:
The specific conditions (temperature, solvent, catalysts) for these reactions would depend on the desired outcome and should be optimized for efficiency.
Further research is needed to elucidate specific targets and pathways affected by this compound.
The physical properties include:
Relevant chemical properties include:
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing this compound's structure and confirming purity.
The potential applications of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide include:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: